2,4-Difluoro-5-(trifluoromethyl)benzaldehyde
Overview
Description
“2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 134099-31-3 . It has a molecular weight of 210.1 and its IUPAC name is 2,4-difluoro-5-(trifluoromethyl)benzaldehyde . It is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” from 2,4-Difluorobenzyl alcohol has been reported . Another synthesis method involves the use of I2, PPh3, and toluene under argon .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” are not detailed in the search results, it has been used in the preparation of various derivatives .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a refractive index of n20/D 1.498 (lit.) . The density of this compound is 1.299 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical Intermediates
“2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” could be used as an intermediate in the synthesis of various pharmaceutical compounds . The unique structure of this compound could potentially contribute to the development of new drugs.
Kinetic Studies
This compound could be used in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . These reactions are fundamental in organic chemistry, and understanding their kinetics could lead to more efficient synthesis methods.
Material Science
In the field of material science, “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” could potentially be used in the development of new materials . Its unique chemical properties might contribute to the creation of materials with novel characteristics.
Chromatography and Mass Spectrometry
This compound could potentially be used in chromatography and mass spectrometry, two essential techniques in analytical chemistry . It might serve as a standard or a tracer in these methods.
Advanced Battery Science
In the field of advanced battery science, “2,4-Difluoro-5-(trifluoromethyl)benzaldehyde” could potentially be used in the development of new battery technologies . Its unique chemical properties might contribute to the creation of batteries with improved performance.
Genomics and Proteomics
This compound could potentially be used in genomics and proteomics, two rapidly advancing fields in life sciences . It might be used in the synthesis of probes or markers for studying genetic and protein structures.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Compounds bearing a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit mitochondrial electron transport at the cytochrome bc (1) complex .
Biochemical Pathways
The inhibition of mitochondrial electron transport can lead to a decrease in atp production, affecting various cellular processes .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The inhibition of mitochondrial electron transport can lead to cellular energy depletion, potentially affecting cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde. For instance, the compound is flammable and can form explosive mixtures with air on intense heating . Therefore, it should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTULJAYQJSSINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258838 | |
Record name | 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134099-31-3 | |
Record name | 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134099-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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